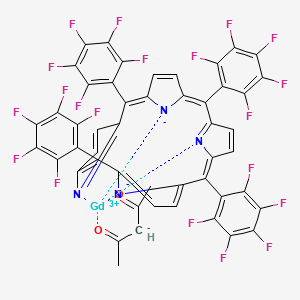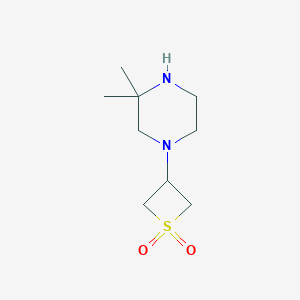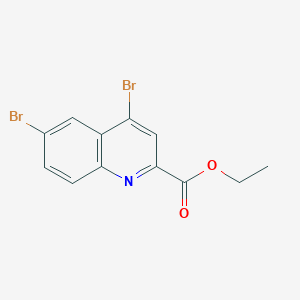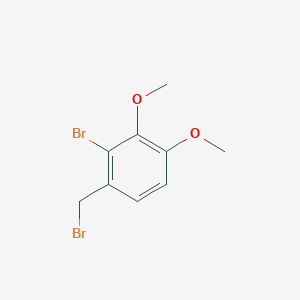
2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene is an organic compound with the molecular formula C9H10Br2O2 It is a derivative of benzene, featuring two bromine atoms and two methoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene typically involves the bromination of 3,4-dimethoxytoluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced to the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxytoluene.
Aplicaciones Científicas De Investigación
2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-cancer or anti-inflammatory properties.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The methoxy groups can participate in electron-donating interactions, influencing the reactivity of the benzene ring.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(bromomethyl)-4-methoxybenzene: Similar structure but with one less methoxy group.
2-Bromo-1-(bromomethyl)-3,4-dihydroxybenzene: Similar structure but with hydroxyl groups instead of methoxy groups.
2-Bromo-1-(bromomethyl)-3,4-dimethylbenzene: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
2-Bromo-1-(bromomethyl)-3,4-dimethoxybenzene is unique due to the presence of both bromine and methoxy groups, which provide a balance of electron-withdrawing and electron-donating effects. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions.
Propiedades
Número CAS |
147912-63-8 |
|---|---|
Fórmula molecular |
C9H10Br2O2 |
Peso molecular |
309.98 g/mol |
Nombre IUPAC |
2-bromo-1-(bromomethyl)-3,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10Br2O2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3 |
Clave InChI |
WEWGUPGEALYFMS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)CBr)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


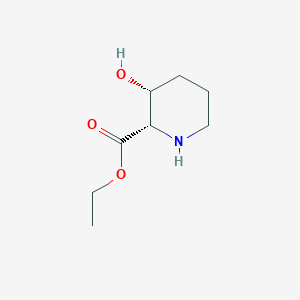
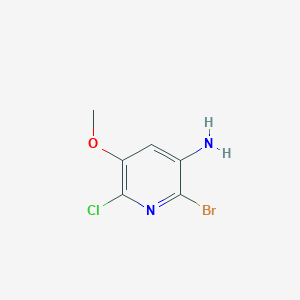
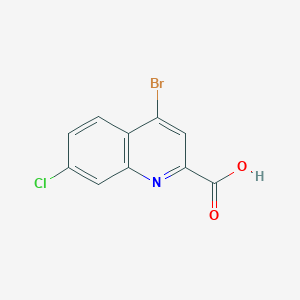
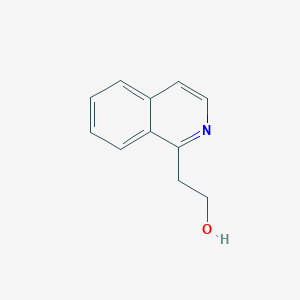
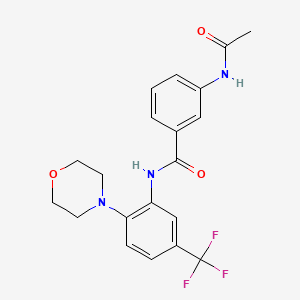
![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12966814.png)
![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B12966817.png)
![(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one](/img/structure/B12966820.png)
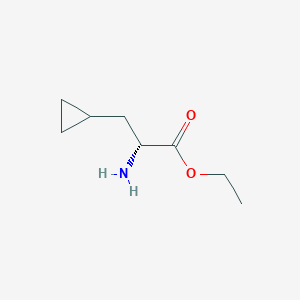
![2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12966843.png)
![1'-((Benzyloxy)carbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12966845.png)
